

A Technical Guide to the Molecular Structure and Chemical Properties of Dexlansoprazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dexlansoprazole*

Cat. No.: *B1670344*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexlansoprazole is a second-generation proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and erosive esophagitis.[1][2] As the (R)-enantiomer of lansoprazole, **dexlansoprazole** offers a distinct pharmacokinetic profile, primarily due to its innovative dual delayed-release formulation, which prolongs plasma concentration and enhances the duration of acid suppression.[1][2][3] This guide provides a detailed overview of the molecular structure, chemical formula, and physicochemical properties of **dexlansoprazole**, along with key experimental protocols for its synthesis and analysis.

Molecular Structure and Chemical Identity

Dexlansoprazole is a chiral sulfoxide belonging to the substituted benzimidazole class of compounds.[1] Its chemical structure consists of a benzimidazole ring system linked to a pyridine ring through a methylsulfinyl group. The chirality of the molecule is centered at the sulfur atom.

The absolute configuration of **dexlansoprazole** is (R).[3] This stereospecificity is crucial to its pharmacological activity and distinguishes it from its S-enantiomer (levolansoprazole) and the racemic mixture, lansoprazole.[3][4]

Chemical Identification Data

The following table summarizes the key chemical identifiers for **dexlansoprazole**.

Identifier	Value
Chemical Formula	C ₁₆ H ₁₄ F ₃ N ₃ O ₂ S[3][4]
IUPAC Name	2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]-1H-benzimidazole[1]
CAS Number	138530-94-6[3]
Molecular Weight	369.36 g/mol [3][4]
Canonical SMILES	<chem>CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F</chem>
Isomeric SMILES	<chem>CC1=C(C=CN=C1C--INVALID-LINK--C2=NC3=CC=CC=C3N2)OCC(F)(F)F</chem> [3]
InChI	InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18,19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1[3]
InChIKey	MJIHNNLFOKEZEW-RUZDIDTESA-N[3]

Physicochemical Properties

Key physicochemical data for **dexlansoprazole** are presented below. These properties are critical for formulation development and understanding its behavior in biological systems.

Property	Value
Physical Appearance	White to nearly white crystalline powder[4]
Melting Point	~140°C (with decomposition)[4]
Solubility	Freely Soluble: Dimethylformamide, methanol, dichloromethane, ethanol, ethyl acetate[4] Soluble: Acetonitrile[4] Slightly Soluble: Ether[4] Very Slightly Soluble: Water[4] Practically Insoluble: Hexane[4]
Optical Activity	Dextrorotatory (+)[3]

Experimental Protocols

The synthesis and analysis of **dexlansoprazole** require precise control over stereochemistry and purity. The following sections detail common experimental methodologies.

Protocol 1: Synthesis via Asymmetric Oxidation

The industrial synthesis of **dexlansoprazole** is achieved through the asymmetric oxidation of its prochiral sulfide precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole. A modified Sharpless-Kagan oxidation is commonly employed.[5][6]

Methodology:

- **Catalyst Formation:** A chiral titanium complex is formed in situ. To a solution of the sulfide precursor in a suitable organic solvent (e.g., toluene), titanium(IV) isopropoxide and (+)-diethyl L-tartrate (DET) are added. The mixture is stirred, often with the addition of water, to form the active chiral catalyst.[5]
- **Base Addition:** An organic base, typically diisopropylethylamine (DIPEA), is added to the reaction mixture.[5][7]
- **Oxidation:** The mixture is cooled to a controlled temperature (e.g., -5°C to 5°C). An oxidizing agent, such as cumene hydroperoxide, is then added dropwise to initiate the enantioselective oxidation of the sulfur atom.[7]

- **Reaction Monitoring and Quenching:** The reaction is monitored for completion (typically 2-6 hours) by a suitable chromatographic method (e.g., HPLC). Upon completion, the reaction is quenched, for example, with an aqueous solution of sodium thiosulfate.
- **Purification:** The crude **dexlansoprazole** is extracted from the aqueous phase using an organic solvent. The product is then purified through crystallization, often from a solvent system like acetone/water or ethanol/heptane, to yield high enantiomeric excess (>99.5%).
[5][8]

Protocol 2: Structural Characterization by X-Ray Powder Diffraction (XRPD)

XRPD is used to characterize the solid-state form of **dexlansoprazole**, confirming its crystallinity and identifying specific polymorphs.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **dexlansoprazole** powder is gently packed into a sample holder.
- **Instrument Setup:** The analysis is performed using a powder diffractometer equipped with a CuK α radiation source ($\lambda = 1.5418 \text{ \AA}$). [8][9]
- **Data Collection:** The instrument is set to scan the sample over a defined 2θ angle range, typically from 3° to 40° .
- **Operating Conditions:**
 - **Geometry:** Bragg-Brentano [8][9]
 - **Scan Step Size:** 0.03° [8][9]
 - **Scan Step Time:** 1 second [8][9]
- **Data Analysis:** The resulting diffraction pattern, a plot of intensity versus 2θ angle, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline form.

Protocol 3: Chiral Purity and Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for separating **dexlansoprazole** from its (S)-enantiomer and confirming its enantiomeric excess (e.e.).

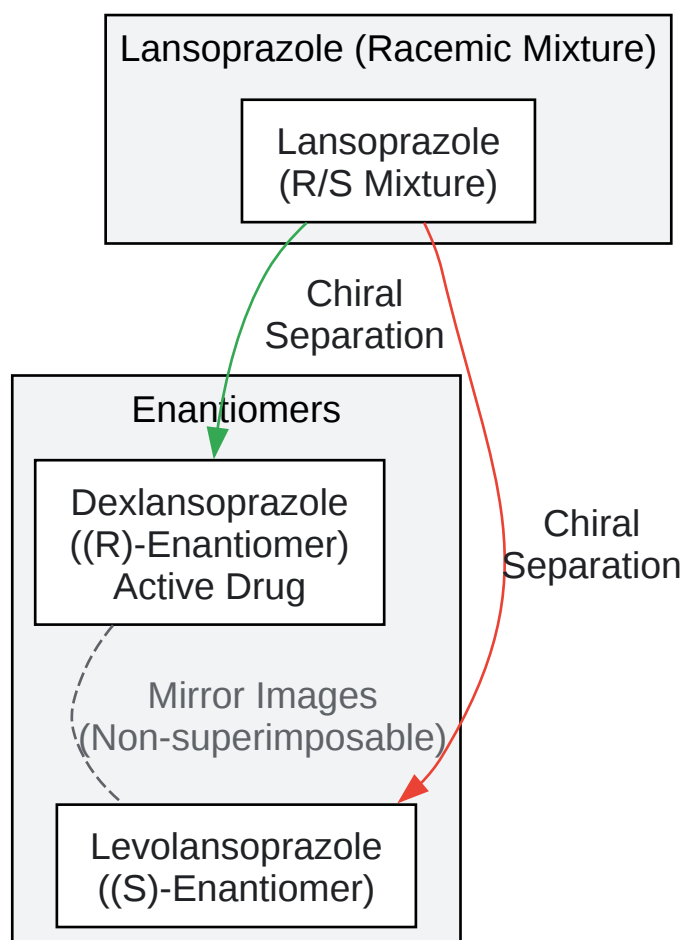
Methodology:

- Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns are highly effective.
 - Recommended Columns: Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AS (amylose tris((S)-1-phenylethylcarbamate)) have demonstrated good resolution for lansoprazole enantiomers.[\[10\]](#)
- Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane, ethanol, and methanol. The exact ratio is optimized to achieve baseline separation.
- Sample Preparation: A solution of **dexlansoprazole** is prepared in the mobile phase or a compatible solvent at a known concentration.
- Chromatographic Conditions:
 - Injection Volume: 10-20 μ L
 - Flow Rate: 1.0 mL/min
 - Detection: UV detection at a wavelength of 285 nm.
- Data Analysis: The retention times for the (R)- and (S)-enantiomers will differ. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: $\text{e.e. (\%)} = [(\text{Area(R)} - \text{Area(S)}) / (\text{Area(R)} + \text{Area(S)})] \times 100$.

Visualized Workflows and Pathways

Stereochemical Relationship of Lansoprazole Enantiomers

Lansoprazole exists as a racemic mixture of two enantiomers, **dexlansoprazole** ((R)-lansoprazole) and **levolansoprazole** ((S)-lansoprazole), which are non-superimposable mirror images due to the chiral sulfoxide center.

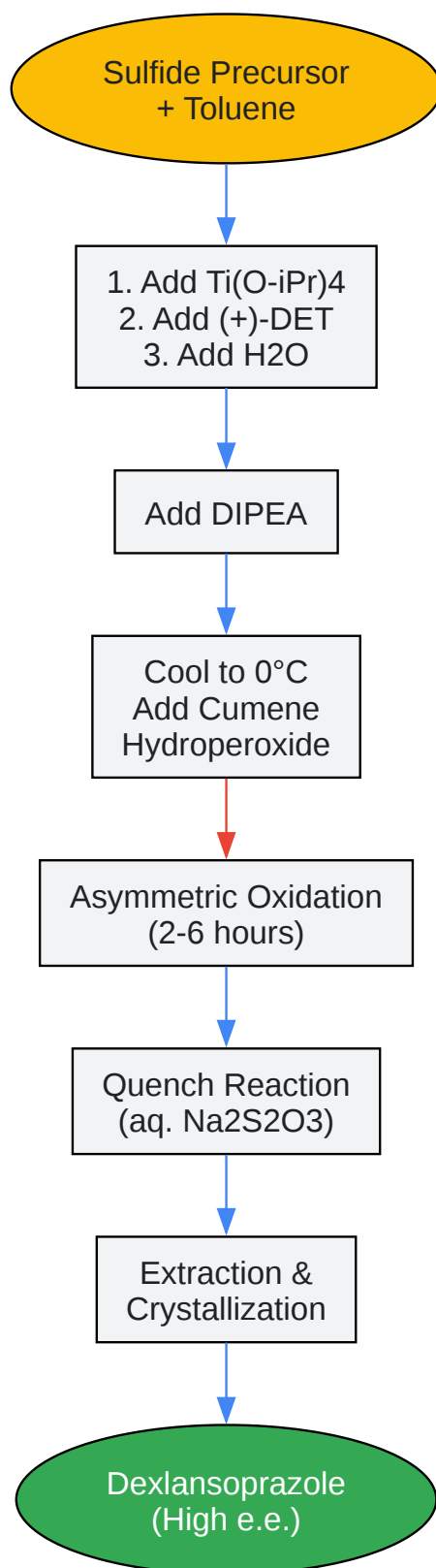


[Click to download full resolution via product page](#)

Stereochemical relationship of lansoprazole enantiomers.

Synthetic Workflow for Dexlansoprazole

This diagram outlines the key steps in the asymmetric synthesis of **dexlansoprazole** from its sulfide precursor.



[Click to download full resolution via product page](#)

Asymmetric synthesis of **dextansoprazole**.

Mechanism of Action: Proton Pump Inhibition

Dexlansoprazole exerts its therapeutic effect by irreversibly inhibiting the final step of gastric acid secretion in parietal cells.

Mechanism of action of **dexlansoprazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dexlansoprazole | C₁₆H₁₄F₃N₃O₂S | CID 9578005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dexlansoprazole – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexlansoprazole - Wikipedia [en.wikipedia.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. cbijournal.com [cbijournal.com]
- 6. CN102659763B - Method for synthesizing and purifying dexlansoprazole - Google Patents [patents.google.com]
- 7. US8198455B2 - Process for the preparation of dexlansoprazole - Google Patents [patents.google.com]
- 8. US8314241B2 - Process for the preparation of crystalline dexlansoprazole - Google Patents [patents.google.com]
- 9. US20180327383A1 - Process for the preparation of crystalline dexlansoprazole - Google Patents [patents.google.com]
- 10. Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Molecular Structure and Chemical Properties of Dexlansoprazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670344#dexlansoprazole-molecular-structure-and-chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com